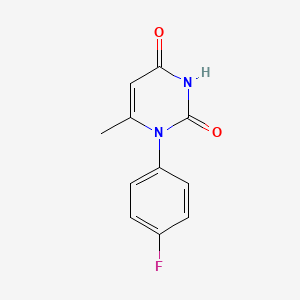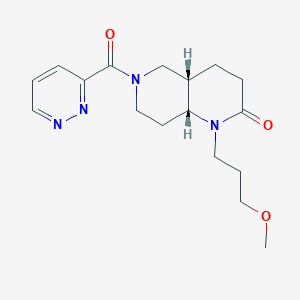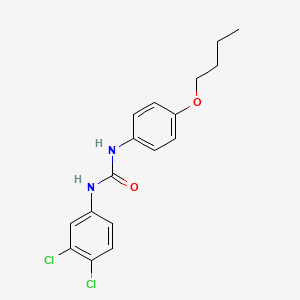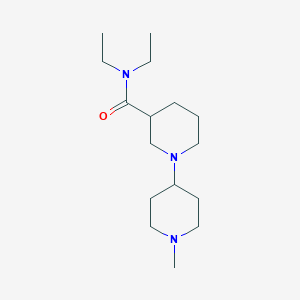
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BPU is a small molecule that belongs to the class of urea derivatives, and it has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is complex and involves multiple pathways. One of the main targets of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits CK2 activity, which leads to the downregulation of various oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also inhibits the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is essential for the stability and function of many oncoproteins. By inhibiting Hsp90, N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea destabilizes oncoproteins and induces their degradation.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to have anti-angiogenic effects by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key regulator of angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea as a research tool is its specificity and potency. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have high affinity for its molecular targets and to be effective at low concentrations. This makes N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea an ideal tool for studying the role of CK2 and Hsp90 in various cellular processes. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is its solubility. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the identification of new molecular targets of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea and the elucidation of their biological functions. Finally, there is a need for further studies to explore the potential of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea as a therapeutic agent in various disease models, including cancer, inflammation, and angiogenesis.
Conclusion
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, or N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, is a small molecule that has been extensively studied for its potential as a therapeutic agent. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have potent anti-tumor, anti-inflammatory, and anti-angiogenic effects, and its mechanism of action involves the inhibition of CK2 and Hsp90. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages as a research tool, including its specificity and potency, but it also has limitations related to its solubility. Future research on N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea should focus on the development of new derivatives, the identification of new molecular targets, and the exploration of its therapeutic potential in various disease models.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea involves a multi-step process that starts with the reaction of 4-bromo-2-chloroaniline with methyl pyridine-2-carboxylate in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide (DMF) and phosgene to yield N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been optimized to produce high yields of pure compound, and it has been extensively characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the most promising applications of N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is in the treatment of cancer. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have potent anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and leukemia. N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and blocking angiogenesis, which is the process by which tumors develop their own blood supply.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-4-5-16-12(6-8)18-13(19)17-11-3-2-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGMWJWTYDUDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5396938.png)
![2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine](/img/structure/B5396941.png)
![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)
![3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5396958.png)

![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)


![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)